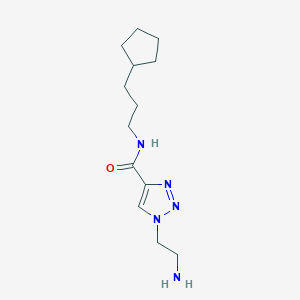![molecular formula C14H20N2O3 B6633305 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
作用机制
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately results in the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been shown to selectively inhibit BTK activity in B cells, without affecting other kinases or non-B-cell cells. This selectivity reduces the potential for off-target effects and toxicity. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, including high oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its selectivity for BTK, which allows for more precise targeting of B-cell malignancies. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, which makes it suitable for use in preclinical and clinical studies. However, one limitation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its potential for resistance development, which may limit its long-term efficacy.
未来方向
There are several potential future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide research. One area of interest is the development of combination therapies that include N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide and other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide in various B-cell malignancies. Finally, research into the mechanisms of resistance to BTK inhibitors, including N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, may lead to the development of new strategies to overcome this limitation.
合成方法
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide can be synthesized using a multi-step process that involves the coupling of several intermediates. The first step involves the protection of the hydroxyl group of 2-methyloxolane-3,4-diol using a tert-butyldimethylsilyl (TBDMS) group. The protected intermediate is then reacted with 2-(methylamino)benzoic acid to form the amide bond. The resulting compound is then deprotected to yield N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide.
科学研究应用
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide inhibits BTK activity and blocks downstream signaling pathways, resulting in the induction of apoptosis in B-cell lymphoma cells. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax.
属性
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-14(18,7-8-19-10)9-16-13(17)11-5-3-4-6-12(11)15-2/h3-6,10,15,18H,7-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIHRLIKWDMGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=CC=CC=C2NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)